Ethyl N-(4-chlorophenyl)carbamate
Overview
Description
Ethyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by other names such as p-Chlorophenylurethane, Ethyl (4-chlorophenyl)carbamate, and Ethyl 4-chlorophenylcarbamate .
Molecular Structure Analysis
The molecular structure of Ethyl N-(4-chlorophenyl)carbamate can be represented by the IUPAC Standard InChI: InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) . The compound has a molecular weight of 199.63 g/mol .Physical And Chemical Properties Analysis
Ethyl N-(4-chlorophenyl)carbamate has a molecular weight of 199.63 g/mol and a molecular formula of C9H10ClNO2 . More specific physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Fermented Beverage Safety
Ethyl carbamate (EC), which is the ethyl ester of carbamic acid, is a natural by-product in the production of fermented food and alcoholic beverages . It is carcinogenic and genotoxic, posing a significant food safety concern . In a study, Clavispora lusitaniae Cl-p, a microorganism with a strong EC degradation ability, was isolated. This strain decomposed 47.69% of ethyl carbamate after five days of fermentation . This application is significant for enhancing the safety of fermented food and beverages .
Flavor Enhancement in Fermented Beverages
The same strain, Clavispora lusitaniae Cl-p, was found to have the ability to produce aroma and ester . When the strain was added to rice wine fermentation, flavor substances such as ethyl acetate and β-phenylethanol were added . This application is beneficial for improving the flavor profile of fermented beverages .
Risk Assessment of Ethyl Carbamate Exposure
Ethyl carbamate exposure due to daily intake of alcoholic beverages is a health concern . A nationwide survey and risk assessment study was conducted to analyze EC contents and exposure due to the intake of alcoholic beverages . This application is crucial for understanding the health risks associated with ethyl carbamate exposure .
Cancer Research
Ethyl carbamate has been found to be carcinogenic . It was discovered in the 1940s that EC may increase the risk of cancer . This application is important for cancer research and understanding the carcinogenicity of certain substances .
Food Toxicology
Food and beverages contain many toxic chemicals that raise health concerns . Ethyl carbamate is one such toxic chemical present in many fermented foods and beverages . This application is significant for food toxicology studies .
Biochemical Transformations
Cytochrome P-450 may transform a small portion of EC into ethyl N-hydroxy carbamate, a-hydroxy ethyl carbamate, and vinyl carbamate . N-hydroxy carbamate is a cancer-causing substance that can cause DNA to be oxidized and depurinated by producing nitric oxide . This application is relevant for understanding the biochemical transformations of ethyl carbamate .
properties
IUPAC Name |
ethyl N-(4-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXXIMERYQVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180851 | |
Record name | p-Chlorophenylurethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(4-chlorophenyl)carbamate | |
CAS RN |
2621-80-9 | |
Record name | Carbamic acid, N-(4-chlorophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2621-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylurethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorophenylurethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorophenylurethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-CHLOROPHENYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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